N-(4-Isoxazolyl)formamide
Description
N-(4-Isoxazolyl)formamide (CAS: 108511-99-5) is an organic compound with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol. It is characterized by a formamide group (-NHCHO) attached to the 4-position of an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. Key physicochemical properties include a polar surface area (PSA) of 55.13 Ų and an exact mass of 112.02732 Da . This compound is primarily utilized in synthetic chemistry as a precursor for heterocyclic derivatives, such as triazinanones and oxadiazinanones, which are relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-5-4-1-6-8-2-4/h1-3H,(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPAKBRWMFSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549979 | |
| Record name | N-1,2-Oxazol-4-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108511-99-5 | |
| Record name | N-1,2-Oxazol-4-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Formamide Derivatives
Structural and Functional Analogues
The following compounds share structural similarities with N-(4-Isoxazolyl)formamide, differing in substituents, heterocyclic systems, or bioactivity profiles:
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Research Findings
Bioactivity
- (Z/E)-N-(4-Hydroxystyryl)formamide (Compounds 3 and 4 from Penicillium chrysogenum) exhibit selective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL .
Structural Influences on Activity
- The pyrazole substituent in N-(4-(1H-pyrazol-1-yl)phenyl)formamide enhances its stability under acidic conditions compared to the isoxazole analogue, as observed in phytochemical studies .
- β-D-xyloside conjugation in N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside increases water solubility, a critical factor in fungal metabolite bioavailability .
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